molecular formula C14H18N2O3 B4992859 6-Tert-butyl-6-hydroxy-1-phenyldiazinane-3,4-dione

6-Tert-butyl-6-hydroxy-1-phenyldiazinane-3,4-dione

Cat. No.: B4992859
M. Wt: 262.30 g/mol
InChI Key: LMRWUHILWNZPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butyl-6-hydroxy-1-phenyldiazinane-3,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of diazinane derivatives, which are characterized by a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-6-hydroxy-1-phenyldiazinane-3,4-dione typically involves the reaction of tert-butylamine with a suitable precursor, such as a phenyldiazinane derivative. The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-6-hydroxy-1-phenyldiazinane-3,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted diazinane compounds.

Scientific Research Applications

6-Tert-butyl-6-hydroxy-1-phenyldiazinane-3,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-6-hydroxy-1-phenyldiazinane-3,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-Tert-butyl-6-hydroxy-1-phenyltetrahydro-3,4-pyridazinedione: A structurally similar compound with potential biological activities.

    2,4,6-Tri-substituted-1,3,5-Triazines: Compounds with similar applications in chemistry and biology, known for their diverse reactivity and stability.

Uniqueness

6-Tert-butyl-6-hydroxy-1-phenyldiazinane-3,4-dione stands out due to its specific structural features, such as the tert-butyl and hydroxy groups, which confer unique reactivity and stability. These properties make it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

6-tert-butyl-6-hydroxy-1-phenyldiazinane-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-13(2,3)14(19)9-11(17)12(18)15-16(14)10-7-5-4-6-8-10/h4-8,19H,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRWUHILWNZPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CC(=O)C(=O)NN1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.